2-Fluoropyridine-3-thiol CAS number and supplier
2-Fluoropyridine-3-thiol CAS number and supplier
CAS Number: 1806419-95-3
Executive Summary
2-Fluoropyridine-3-thiol (also known as 3-mercapto-2-fluoropyridine) is a high-value heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused bicyclic systems. Its unique substitution pattern—combining the metabolic stability of the C–F bond with the versatile nucleophilicity of the thiol group—makes it a critical scaffold for developing bioisosteres of 2-chloropyridine-3-thiol and for accessing thieno[2,3-b]pyridine derivatives. This guide details the validated synthesis, handling protocols, and supply chain intelligence for this sensitive intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 2-Fluoropyridine-3-thiol |
| CAS Number | 1806419-95-3 |
| Molecular Formula | C₅H₄FNS |
| Molecular Weight | 129.16 g/mol |
| Appearance | Pale yellow oil or low-melting solid (often supplied as hydrochloride salt to prevent oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water. |
| pKa (Thiol) | ~6.5–7.0 (Estimated; lower than thiophenol due to pyridine N-electron withdrawal) |
| Stability | Air Sensitive. Readily oxidizes to the disulfide dimer (2,2'-difluoro-3,3'-dipyridyl disulfide) upon exposure to atmospheric oxygen. |
Synthesis & Manufacturing Protocols
The synthesis of 2-fluoropyridine-3-thiol is non-trivial due to the high reactivity of the fluorine substituent toward nucleophilic attack. The most authoritative method relies on Directed Ortho-Metalation (DoM) , exploiting the strong ortho-directing ability of the fluorine atom.
Method A: Directed Ortho-Lithiation (Primary Route)
This protocol provides the most direct access from the inexpensive starting material, 2-fluoropyridine.
Mechanism: The fluorine atom at C2 acidifies the C3 proton via inductive effects. Treatment with a hindered base (LDA) at cryogenic temperatures results in exclusive lithiation at the C3 position. Quenching with elemental sulfur yields the thiolate, which is protonated to the thiol.
Protocol:
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Reagents: 2-Fluoropyridine (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Elemental Sulfur (S₈, 1.1 equiv), Dry THF.
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Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Lithiation:
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Cool a solution of LDA (freshly prepared or commercial) in dry THF to -78 °C .
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Add 2-Fluoropyridine dropwise over 15 minutes. Maintain internal temperature below -70 °C.
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Stir at -78 °C for 1–2 hours to ensure complete formation of the 2-fluoro-3-lithio species.
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Sulfuration:
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Add dry elemental sulfur (S₈) in one portion (or as a THF suspension) at -78 °C.
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Allow the mixture to warm slowly to 0 °C over 2 hours. The solution will turn from yellow/orange to dark red/brown.
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Workup:
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Quench with saturated aqueous NH₄Cl.
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Adjust pH to ~4–5 with dilute HCl (careful not to hydrolyze the fluorine).
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Extract with CH₂Cl₂. Wash organics with brine, dry over Na₂SO₄.
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Critical Step: To ensure the product is in the thiol form (monomer), treat the crude extract with a reducing agent like DTT (dithiothreitol) or Zn/AcOH before final purification, as oxidation to the disulfide occurs rapidly during workup.
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Caption: Workflow for the regioselective synthesis of 2-fluoropyridine-3-thiol via Directed Ortho-Metalation (DoM).
Method B: Cross-Coupling (Alternative Route)
For laboratories lacking cryogenic facilities, the thiol can be synthesized from 2-fluoro-3-iodopyridine (CAS 113975-22-7) using a Palladium-catalyzed C–S coupling.
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Reagents: 2-Fluoro-3-iodopyridine, TIPS-SH (Triisopropylsilanethiol) or Thiourea, Pd₂(dba)₃/Xantphos.
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Conditions: Reflux in Dioxane or Toluene.
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Note: This route is more expensive due to the cost of the iodinated starting material and catalyst.
Applications in Drug Discovery[5][6][7]
2-Fluoropyridine-3-thiol serves as a versatile linchpin in medicinal chemistry.
Scaffold Synthesis (Thienopyridines)
The primary application is the synthesis of thieno[2,3-b]pyridines , a privileged scaffold in kinase inhibitors (e.g., PI3K, EGFR inhibitors).
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Mechanism: S-alkylation of the thiol with an α-haloketone or α-haloester, followed by a base-mediated Thorpe-Ziegler cyclization (SNAr on the 2-Fluoro position).
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Advantage: The fluorine atom at C2 acts as an excellent leaving group for the intramolecular cyclization, making the ring closure facile under mild conditions (K₂CO₃/DMF).
Fragment-Based Drug Discovery (FBDD)
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Bioisostere: It acts as a lipophilic, metabolically stable bioisostere of 2-chloropyridine-3-thiol.
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Covalent Inhibitors: The thiol group can be utilized to target cysteine residues in proteins, while the fluoropyridine core modulates the pKa and reactivity of the "warhead."
Caption: Key medicinal chemistry applications of the 2-fluoropyridine-3-thiol scaffold.
Handling & Storage (Safety Data)
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Oxidation Risk: High. The compound rapidly forms the disulfide dimer upon contact with air.
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Mitigation: Store under Argon/Nitrogen. If the compound solidifies or changes color, treat with TCEP (Tris(2-carboxyethyl)phosphine) or DTT before use to regenerate the free thiol.
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Odor: Like most thiols, it possesses a potent, disagreeable stench (sulfurous/garlic-like).
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Mitigation: Handle exclusively in a fume hood. Bleach (NaOCl) is effective for neutralizing spills and cleaning glassware.
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Acidity: The thiol proton is relatively acidic (pKa ~6.5). Avoid strong bases unless deprotonation is intended for S-alkylation.
Supply Chain & Sourcing
Due to its instability, this compound is often "Make-on-Demand" or sold in small research quantities.
| Supplier | Product Code | Purity | Notes |
| Enamine | EN300-1856808 | 95% | Major primary source; often ships as building block. |
| Sigma-Aldrich | ENAH30504670 | 95% | Sourced via Enamine partnership. |
| ChemSRC | 1806419-95-3 | - | Aggregator listing multiple Asian synthesizers. |
| Combi-Blocks | - | - | Check for "2-Fluoro-3-iodopyridine" if thiol is out of stock. |
Recommendation: If the free thiol is unavailable, purchase 2-Fluoro-3-iodopyridine (CAS 113975-22-7) or 2-Fluoropyridine (CAS 372-48-5) and synthesize in-house using the protocols above for maximum freshness and yield.
References
- Ortho-Lithiation of Fluoropyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM on fluoropyridines).
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CAS Registry: American Chemical Society. CAS No. 1806419-95-3.
- Synthesis of Thienopyridines: Litvinov, V. P. (2003). "Thienopyridines: synthesis, properties, and applications." Russian Chemical Reviews, 72(1), 69.
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Enamine Store: Product EN300-1856808.
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Lithiation Mechanism: Collum, D. B., et al. (2010). "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines." J. Am. Chem. Soc., 132(37), 12907–12918.
